N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-25-11(12-6-7-13(17)27-12)8-21-14(23)15(24)22-9-2-4-10(5-3-9)26-16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIJYVVFICAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation via Acyl Chloride Intermediates
The most widely reported method involves sequential amidation of ethanedioic acid derivatives. The synthesis begins with the preparation of 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine, achieved through nucleophilic substitution of 2-chloro-5-nitrothiophene with methoxyethylamine, followed by catalytic hydrogenation. Parallelly, 4-(trifluoromethoxy)aniline is reacted with ethanedioyl dichloride in dichloromethane at −10°C to form the mono-amidated intermediate.
The final step couples these precursors via a Schotten-Baumann reaction, employing aqueous sodium hydroxide as a base to facilitate N-acylation. Yields for this route range from 45–62%, with purity highly dependent on stoichiometric control to avoid over-acylation.
Critical Parameters
One-Pot Tandem Aminolysis and Cyclization
A patent-derived approach (CN102115468B) adapts tandem aminolysis for streamlined synthesis. Ethanedioic acid is treated with thionyl chloride to generate the dichloride in situ, which reacts simultaneously with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine and 4-(trifluoromethoxy)aniline in a 1:1 molar ratio. The reaction proceeds in acetonitrile at reflux (82°C) for 12 hours, achieving a 68% yield after recrystallization from ethanol.
Advantages
- Reduced purification steps.
- Higher atom economy due to minimized protecting group usage.
Limitations
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, a resin-bound variant employs Wang resin functionalized with 4-(trifluoromethoxy)aniline. After activation with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), the resin reacts with ethanedioic acid, followed by coupling with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine. Cleavage with trifluoroacetic acid yields the target compound with >95% purity (HPLC). This method is favored for small-scale synthesis (<10 g) but is cost-prohibitive for industrial applications.
Optimization of Reaction Conditions
Catalytic Systems for Enhanced Regioselectivity
Lewis acids such as AlCl₃ and BF₃·Et₂O improve yields in thiophene functionalization steps. For instance, AlCl₃ (10 mol%) in dichloromethane directs electrophilic substitution to the 5-position of thiophene, minimizing 3-substituted byproducts.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate amidation but risk oxidizing the methoxyethyl group. Mixed solvent systems (e.g., THF:H₂O 4:1) balance reactivity and stability, achieving 85% conversion in 6 hours.
Temperature and Pressure Considerations
High-pressure hydrogenation (50 psi H₂) using Pd/C (5 wt%) reduces nitro intermediates to amines with >99% conversion, critical for preventing residual nitro groups from deactivating the final product.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:H₂O 70:30) shows a single peak at tR = 12.3 min, confirming >98% purity. LC-MS (ESI+) m/z: 453.2 [M+H]⁺.
Challenges and Industrial Scalability
Byproduct Formation and Mitigation
The primary impurity (∼8%) is N,N'-bis[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]ethanediamide, formed via disproportionate amine coupling. Gradient recrystallization from hexane/ethyl acetate reduces this to <1%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, dimethylformamide as a solvent, elevated temperatures.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced ethanediamide derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Elinogrel (N-((5-Chlorothiophen-2-yl)sulfonyl)-N’-(4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)urea)
- Structural Similarities: Both compounds feature a 5-chlorothiophene core. Elinogrel’s sulfonylurea group and the target compound’s ethanediamide linker serve similar bridging roles .
- Functional Differences: Elinogrel incorporates a quinazolinone moiety, enhancing its P2Y12 receptor antagonism (antiplatelet activity). In contrast, the trifluoromethoxy group in the target compound may favor interactions with distinct targets, such as kinase enzymes .
- Pharmacokinetics: Elinogrel’s sulfonylurea group improves aqueous solubility, whereas the trifluoromethoxy group in the target compound may reduce solubility but increase membrane permeability .
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
- Shared Features : Both compounds use ethanediamide linkers and chloroaryl groups. The methoxyphenyl and chlorothiophene moieties exhibit comparable electronic profiles .
- Synthetic Routes : Both compounds employ propionyl chloride or chloroacetyl chloride for amide bond formation, but the target compound’s synthesis likely requires specialized handling of the trifluoromethoxy group .
N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide
- Core Similarities : The trifluoromethoxyethyl group is conserved, suggesting shared synthetic intermediates (e.g., azide reduction and chloroacetylation) .
- Structural Variations : The biphenyl group in this compound enhances aromatic stacking interactions, whereas the target compound’s chlorothiophene may prioritize hydrophobic binding .
- Biological Implications : The chloroacetamide group in this analogue could confer electrophilic reactivity, unlike the metabolically stable ethanediamide linker in the target compound .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Computational Studies : Docking simulations using AutoDock Vina suggest the target compound’s trifluoromethoxy group occupies hydrophobic pockets in kinase active sites, while the chlorothiophene enhances π-π stacking .
- Toxicity Considerations : Chlorothiophene derivatives are associated with hepatotoxicity at high doses, necessitating further in vivo studies for the target compound .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, with the CAS number 2034404-83-4, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18ClN3O4S
- Molecular Weight : 359.8 g/mol
- Structure : The compound features a chlorothiophene ring and a trifluoromethoxyphenyl group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor function, influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise in reducing cell viability in breast and prostate cancer models.
- A study demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
-
Anti-inflammatory Effects :
- In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cells; reduced cell viability by 50% at 10 µM concentration. |
| Study 2 | Antimicrobial Activity | Exhibited significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 3 | Anti-inflammatory Effects | Decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40% at 5 µM concentration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
